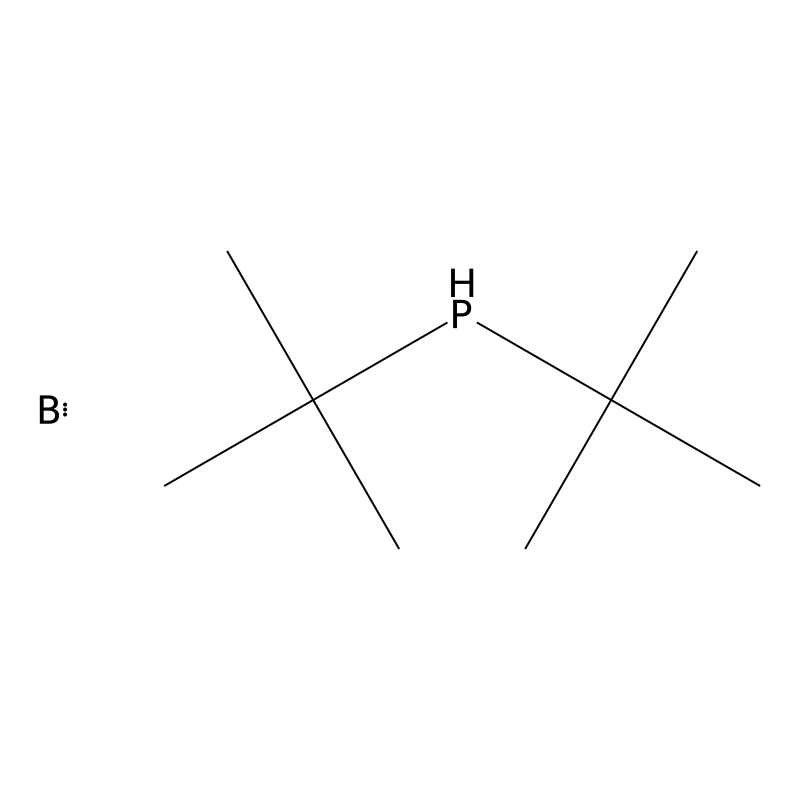Borane-DI(tert-butyl)phosphine complex

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Lewis Acid Precursor:
Borane-Di(tert-butyl)phosphine complex acts as a Lewis acid precursor. Lewis acids are electron-deficient molecules that can accept electron pairs from Lewis bases to form temporary bonds. In this complex, the boron atom acts as the Lewis acid center. Researchers can utilize this property to generate various Lewis acids upon reacting the complex with suitable Lewis bases.
For example, treatment with pyridine (a Lewis base) yields the corresponding pyridinium borane complex, a frequently employed Lewis acid in organic synthesis [1].
Source
Dehydrocoupling Reactions:
The complex finds application in dehydrocoupling reactions. These reactions involve the removal of two hydrogen atoms from two different molecules to form a new carbon-carbon bond and a small molecule, often hydrogen gas.
Borane-Di(tert-butyl)phosphine complex serves as a hydrogen acceptor in dehydrocoupling reactions. It facilitates the removal of hydrogen atoms from organic substrates, enabling the formation of new carbon-carbon bonds.
For instance, the complex is used in the dehydrocoupling of primary amines to form imines, which are essential intermediates in organic synthesis [2].
Source
[2]
Tele-Substitution Reactions:
Borane-Di(tert-butyl)phosphine complex plays a role in tele-substitution reactions. These reactions involve the substitution of a functional group on a molecule at a position distant from the initially reactive site.
The complex can activate certain molecules, making them susceptible to substitution at remote positions. This unique property allows for the selective introduction of new functional groups into complex organic molecules [3].
Source
Catalyst for Coupling Reactions:
The complex can act as a catalyst in various coupling reactions. Coupling reactions involve the formation of new carbon-carbon bonds between two different molecules.
Borane-Di(tert-butyl)phosphine complex can participate in several types of coupling reactions, including Suzuki-Miyaura coupling and Sonogashira coupling. These reactions are widely used in organic synthesis for the construction of complex molecules [4, 5].
Source
Borane-Di(tert-butyl)phosphine complex is a chemical compound characterized by its unique molecular structure, which consists of borane coordinated with di(tert-butyl)phosphine. The compound is often encountered as a white to yellow solid, with a melting point ranging from 59 to 64 degrees Celsius. Its molecular formula is represented as C8H18BPS, and it is known for its stability under various conditions, although it can react violently with water, leading to the release of hydrogen gas and potential flash fires .
- Lewis Base Exchange Reactions: The compound can facilitate the formation of N-heterocyclic carbene borane complexes.
- Dehydrocoupling Reactions: It is utilized in the synthesis of phosphine-borane adducts and other related compounds.
- Reduction Reactions: The complex can act as a reducing agent in organic synthesis .
The synthesis of Borane-Di(tert-butyl)phosphine complex typically involves the reaction of borane with di(tert-butyl)phosphine in an inert atmosphere to prevent unwanted reactions with moisture or oxygen. Common methods include:
- Direct Reaction: Mixing borane with di(tert-butyl)phosphine in a controlled environment.
- Solvent-Based Methods: Utilizing solvents like tetrahydrofuran or diethyl ether to facilitate the reaction while maintaining stability.
- Gas Phase Reactions: In some cases, reactions may be conducted in the gas phase under specific conditions to yield higher purity products .
Interaction studies involving Borane-Di(tert-butyl)phosphine complex focus on its reactivity with other chemical species. Notable interactions include:
- Reactivity with Water: The compound reacts vigorously with water, releasing hydrogen gas and forming phosphine oxides.
- Coordination Chemistry: Investigations into how this complex interacts with metal centers have shown potential applications in coordination chemistry and catalysis .
Several compounds share structural or functional similarities with Borane-Di(tert-butyl)phosphine complex. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Triethylborane | Boron compound | Highly reactive; used in polymerization |
| Phosphine-Borane Complex | Phosphorus-boron adduct | Different steric hindrance due to substituents |
| Diisopropylphosphine Borane | Phosphorus-boron adduct | Exhibits different reactivity patterns |
| Dimethylaminoborane | Boron amine compound | Used primarily in organic synthesis |
Borane-Di(tert-butyl)phosphine complex stands out due to its specific steric bulk provided by the tert-butyl groups, which influences its reactivity and stability compared to other similar compounds .








